molecular formula C10H7BrClN B1275893 6-Bromo-2-chloro-4-methylquinoline CAS No. 3913-19-7

6-Bromo-2-chloro-4-methylquinoline

Cat. No. B1275893
CAS RN: 3913-19-7
M. Wt: 256.52 g/mol
InChI Key: NPDAQPXGOAYKAV-UHFFFAOYSA-N
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Patent
US04587341

Procedure details

A 0.46 g, (0.0019 mole) sample of 6-bromo-4-methyl-2-(1H)-quinolinone was dissolved in 3.0 ml POCl3 under N2 with stirring and heated to reflux for 2 hours. The solution solidified into a purple gum; 2.0 ml of extra POCl3 was added to dissolve the solid. The solution was then slowly poured onto a vigorously stirred slurry of 8 ml concentrated NH4OH and approximately 75 g of ice. An immediate pink crystalline solid formed. The slurry was transferred to a separatory funnel and extracted with five 30 ml portions of CH2Cl2. The extracts were washed with two 40 ml portions of water and dried over MgSO4. The solvent was removed under vacuum, leaving a rusty red crystalline solid, 0.48 g (97%). The product was taken up in hot absolute ethanol, Norite A decolourising carbon added, and filtered through Celite to yield a yellow liquid. Slow cooling of the ethanolic solution gave very fine, pink crystals, m.p. 139.1°-139.80° C. TLC showed Rf 0.25 on silica with 1:1 hexane:CH2Cl2 eluent. Anal. Calcd. for C10H7BrClN: C, 46.82; H, 2.75; N, 5.46; Br, 31.15; Cl, 13.82. Found: C, 46.97; H, 2.79; N, 5.42; Br, 31.08; Cl, 13.79.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
75 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=O)[CH:6]=[C:5]2[CH3:13].[NH4+].[OH-].CCCCCC.C(Cl)[Cl:23]>O=P(Cl)(Cl)Cl.C(O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([Cl:23])[CH:6]=[C:5]2[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=CC(NC2=CC1)=O)C
Name
Quantity
3 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
ice
Quantity
75 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
2 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid
CUSTOM
Type
CUSTOM
Details
An immediate pink crystalline solid formed
CUSTOM
Type
CUSTOM
Details
The slurry was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with five 30 ml portions of CH2Cl2
WASH
Type
WASH
Details
The extracts were washed with two 40 ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
leaving a rusty red crystalline solid, 0.48 g (97%)
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
to yield a yellow liquid
TEMPERATURE
Type
TEMPERATURE
Details
Slow cooling of the ethanolic solution
CUSTOM
Type
CUSTOM
Details
gave very fine

Outcomes

Product
Name
Type
Smiles
BrC=1C=C2C(=CC(=NC2=CC1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.